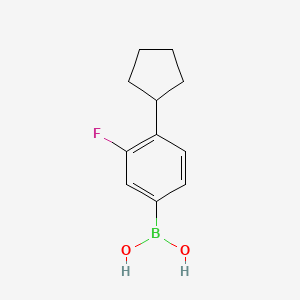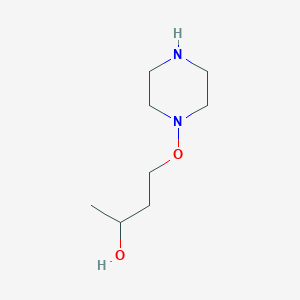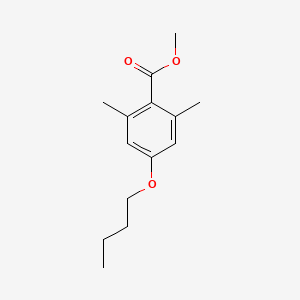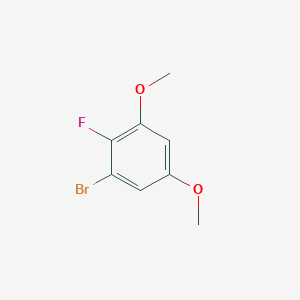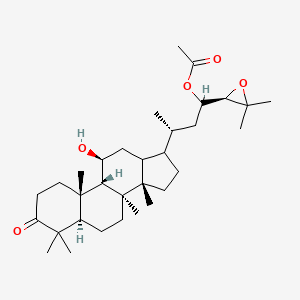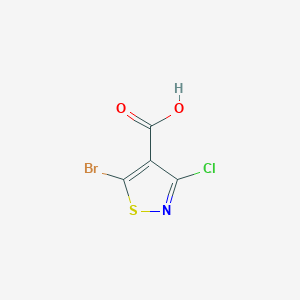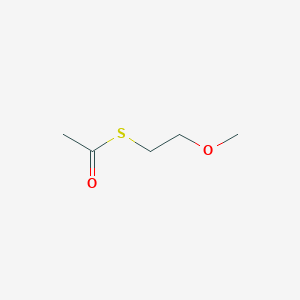
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzaldehyde core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of 2-methoxybenzaldehyde using reagents such as trifluoromethyl iodide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion to the final product through controlled trifluoromethylation reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid.
Reduction: 3,5-Bis(trifluoromethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
3,5-Bis(trifluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
Fórmula molecular |
C10H6F6O2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H6F6O2/c1-18-8-5(4-17)2-6(9(11,12)13)3-7(8)10(14,15)16/h2-4H,1H3 |
Clave InChI |
GNSORUQMVLHNIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


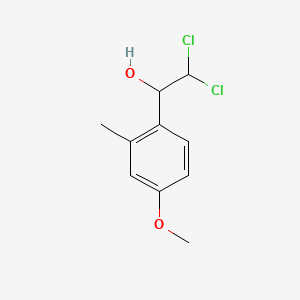
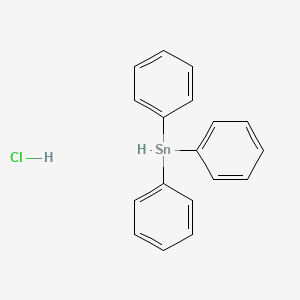
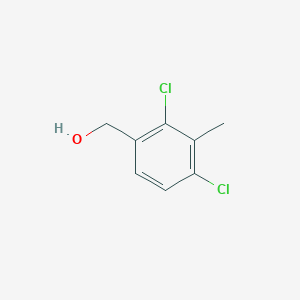

![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
